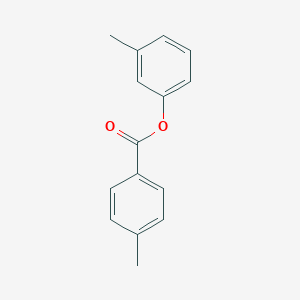

p-Toluic acid, 3-methylphenyl ester

Descripción

Propiedades

Fórmula molecular |

C15H14O2 |

|---|---|

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

(3-methylphenyl) 4-methylbenzoate |

InChI |

InChI=1S/C15H14O2/c1-11-6-8-13(9-7-11)15(16)17-14-5-3-4-12(2)10-14/h3-10H,1-2H3 |

Clave InChI |

YOLXLRZYVQUCIC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C |

Origen del producto |

United States |

Comprehensive Technical Guide: Chemical and Physical Properties of p-Toluic Acid, 3-Methylphenyl Ester

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Structural characterization, crystallographic properties, and self-validating synthetic methodologies.

Executive Summary

As a Senior Application Scientist, I frequently encounter aryl benzoates in the context of advanced drug design and liquid crystal engineering. p-Toluic acid, 3-methylphenyl ester —commonly referred to as m-tolyl p-toluate or 3-methylphenyl 4-methylbenzoate (3MP4MBA) —is a highly versatile aromatic ester. Structurally, it consists of a p-toluoyl moiety linked via an ester bridge to an m-cresol derivative.

Understanding the physical and chemical properties of 3MP4MBA is not merely an exercise in cataloging constants; it requires a deep dive into its crystallographic behavior. The steric interplay between the meta-substituted methyl group on the phenolic ring and the para-substituted methyl group on the benzoic ring dictates its non-coplanar geometry, making it a critical model compound for understanding torsional strain in medicinal chemistry and polymer science.

Chemical and Physical Properties

The macroscopic physical properties of 3MP4MBA are direct manifestations of its molecular geometry. The ester linkage provides a degree of rotational freedom, but this is restricted by the steric bulk of the aromatic rings. Below is a synthesized data matrix of its core properties.

Table 1: Quantitative Chemical and Physical Data

| Property | Value / Description | Scientific Rationale & Causality |

| IUPAC Name | 3-Methylphenyl 4-methylbenzoate | Standardized nomenclature defining the ester linkage. |

| Molecular Formula | C₁₅H₁₄O₂ | Comprises two methyl-substituted benzene rings and one ester group. |

| Molecular Weight | 226.27 g/mol | Calculated standard atomic weights. |

| Appearance | White crystalline solid | High lattice energy driven by π−π stacking and van der Waals forces. |

| Dihedral Angle | 56.82 (7)° | The non-coplanarity between the two benzene rings is driven by steric repulsion, preventing a fully planar conformation[1]. |

| Solubility Profile | Soluble in DCM, EtOAc, CHCl₃; Insoluble in H₂O | The highly lipophilic, non-polar hydrocarbon bulk dominates the weak dipole of the ester carbonyl. |

| Reactivity | Susceptible to nucleophilic acyl substitution | The carbonyl carbon is electrophilic, though sterically shielded compared to aliphatic esters. |

Structural Crystallography & Molecular Geometry

The crystallographic structure of 3MP4MBA serves as a foundational blueprint for understanding aryl benzoate derivatives. According to International Union of Crystallography (IUCr) data, the dihedral angle between the benzene rings in 3-methylphenyl 4-methylbenzoate is precisely 56.82 (7)° [1].

Causality in Structural Design: Why is this specific angle critical? In drug development, the spatial orientation of aromatic rings dictates how a molecule docks into a hydrophobic protein pocket. A fully planar molecule (dihedral angle ~0°) might intercalate into DNA, whereas a twisted molecule like 3MP4MBA (56.82°) is more suited for binding to globular protein receptors with complex, three-dimensional hydrophobic clefts. The steric clash between the ester oxygen and the meta-methyl group forces the molecule out of planarity, defining its crystal packing along the c-axis[1].

Caption: Structural hierarchy and crystallographic determinants of m-tolyl p-toluate (3MP4MBA).

Synthesis and Mechanistic Pathways

To synthesize 3MP4MBA with high yield and purity, standard Fischer esterification is insufficient due to the poor nucleophilicity of phenols (m-cresol) and the moderate electrophilicity of carboxylic acids (p-toluic acid).

Instead, a self-validating Acid Chloride Pathway is employed. By converting p-toluic acid to p-toluoyl chloride, we drastically lower the activation energy required for the nucleophilic attack by m-cresol.

Caption: Mechanistic pathway for the synthesis of m-tolyl p-toluate via the acid chloride intermediate.

Experimental Protocol: Synthesis and Purification

This protocol is designed as a self-validating system . Every step includes an observable metric to ensure the reaction is proceeding as intended, minimizing the risk of downstream failure.

Phase 1: Activation of the Carboxylic Acid

-

Setup: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 10.0 g of p-toluic acid in 50 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: Slowly add 1.5 equivalents of Thionyl Chloride ( SOCl2 ) dropwise at 0°C. Add 2 drops of N,N-Dimethylformamide (DMF) as a catalyst.

-

Reaction & Validation: Heat the mixture to reflux (approx. 40°C in DCM) for 2 hours.

-

Causality & Validation: The DMF reacts with SOCl2 to form the Vilsmeier-Haack intermediate, which accelerates the chlorination. The cessation of HCl and SO2 gas evolution (observed via bubbler) validates the complete conversion to p-toluoyl chloride.

-

-

Concentration: Remove excess SOCl2 and DCM under reduced pressure to yield crude p-toluoyl chloride as a pale yellow oil.

Phase 2: Nucleophilic Acyl Substitution

-

Preparation: Dissolve the crude p-toluoyl chloride in 30 mL of fresh anhydrous DCM.

-

Nucleophile Addition: In a separate flask, prepare a solution of 1.0 equivalent of m-cresol and 1.5 equivalents of Triethylamine (TEA) in 20 mL of anhydrous DCM.

-

Coupling: Dropwise, add the p-toluoyl chloride solution to the m-cresol/TEA mixture at 0°C under vigorous stirring.

-

Validation:

-

Causality & Validation: As the reaction proceeds, a dense white precipitate of Triethylammonium chloride (TEA-HCl) will form. This is a critical self-validating indicator; it confirms that the nucleophilic attack has occurred and that TEA is successfully scavenging the liberated HCl , driving the equilibrium forward to the ester product[2].

-

Phase 3: Workup and Crystallization

-

Quenching: Quench the reaction by adding 50 mL of distilled water to dissolve the TEA-HCl salts. Transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

1M HCl (50 mL) to remove unreacted TEA.

-

Saturated NaHCO3 (2 x 50 mL) to neutralize any unreacted p-toluic acid.

-

Brine (50 mL) to remove residual water.

-

-

Drying & Evaporation: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate in vacuo to yield the crude ester.

-

Recrystallization: Recrystallize the crude product from hot ethanol.

-

Causality: Ethanol is chosen because the ester is soluble at high temperatures but highly insoluble at room temperature, allowing the thermodynamically stable 3MP4MBA crystals to precipitate slowly, leaving kinetic impurities in the mother liquor.

-

Applications in Drug Development and Materials Science

The unique dihedral torsion of 3MP4MBA makes it a valuable intermediate.

-

Pharmaceutical Intermediates: Aryl benzoates are frequently utilized as lipophilic protecting groups or as core scaffolds in the synthesis of topoisomerase inhibitors and antifungal agents. The steric bulk of the m-tolyl group can be leveraged to increase the metabolic half-life of a drug by sterically shielding the ester linkage from rapid hydrolysis by plasma esterases.

-

Liquid Crystals: Derivatives of p-toluic acid esters are classic mesogens. The rigid aromatic core combined with the flexible ester linkage allows these molecules to exhibit nematic liquid crystalline phases, which are critical for advanced display technologies and photonic materials.

References

-

Title: (IUCr) 3-Chlorophenyl 4-methylbenzoate Source: IUCr Journals URL: [Link]

-

Title: (PDF) Methyl 4-methylbenzoate Source: ResearchGate URL: [Link]

Sources

Comprehensive NMR Characterization and Synthetic Workflow for p-Toluic Acid, 3-Methylphenyl Ester

Introduction and Rationale

Aryl benzoates, such as p-toluic acid, 3-methylphenyl ester (commonly known as m-tolyl p-toluate), serve as critical structural motifs in the development of liquid crystals, agrochemicals, and active pharmaceutical ingredients (APIs). The precise spatial arrangement of the ester linkage dictates the physicochemical properties of these molecules. Crystallographic studies on related substituted aryl benzoates have demonstrated that the conformation of the C=O bond is highly dependent on steric and electronic substituent effects, typically adopting an anti conformation relative to ortho-substituents in the phenolic ring[1].

For drug development professionals and synthetic chemists, confirming the exact structural connectivity of these esters in solution is paramount. This whitepaper provides a self-validating, highly detailed protocol for the synthesis and multidimensional Nuclear Magnetic Resonance (NMR) elucidation of m-tolyl p-toluate.

Experimental Methodology: Synthesis and Sample Preparation

Catalytic Esterification Protocol

The synthesis of m-tolyl p-toluate is optimally achieved via a nucleophilic acyl substitution utilizing p-toluoyl chloride and m-cresol.

Step-by-Step Workflow:

-

Reagent Preparation: Dissolve 1.0 equivalent of m-cresol in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive acyl chloride into p-toluic acid.

-

Catalyst and Base Addition: Add 1.2 equivalents of Triethylamine (Et₃N) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Causality: Et₃N acts as a thermodynamic proton scavenger to drive the equilibrium forward. DMAP acts as a nucleophilic catalyst; its electron-donating dimethylamino group drastically increases the nucleophilicity of the pyridine nitrogen, facilitating the rapid formation of a highly reactive N-acylpyridinium intermediate.

-

Electrophile Introduction: Dropwise addition of 1.1 equivalents of p-toluoyl chloride at 0 °C. Causality: The low temperature controls the exothermic nature of the acyl transfer, preventing the formation of unwanted side products.

-

Reaction Maturation: Warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC).

-

Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Fig 1. Catalytic esterification pathway for the synthesis of m-tolyl p-toluate.

NMR Sample Preparation

-

Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons, and its low dielectric constant prevents solute aggregation, ensuring sharp, well-resolved resonance lines.

-

Acquisition Parameters: For ¹H NMR (400 MHz), a relaxation delay (D1) of 2.0 seconds is utilized. Causality: This ensures the complete longitudinal relaxation (T₁) of the methyl protons, which is mandatory for accurate quantitative integration.

Spectral Analysis: ¹H and ¹³C NMR Chemical Shifts

The structural elucidation of m-tolyl p-toluate relies on understanding the competing electronic effects across the ester bond. The carbonyl group (C=O) is strongly electron-withdrawing via resonance (-M effect) and induction (-I effect), which severely deshields the ortho protons of the p-toluoyl ring. Conversely, the ester oxygen atom donates electron density into the m-tolyl ring via resonance (+M effect), shielding its ortho and para positions.

¹H NMR Data Interpretation

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment (Ring) |

| H-2', H-6' | 8.08 | Doublet (d) | 8.2 | 2H | p-Toluoyl (ortho to C=O) |

| H-3', H-5' | 7.29 | Doublet (d) | 8.2 | 2H | p-Toluoyl (meta to C=O) |

| H-5 | 7.28 | Triplet (t) | 7.8 | 1H | m-Tolyl (meta to O) |

| H-4 | 7.05 | Doublet (d) | 7.6 | 1H | m-Tolyl (para to O) |

| H-2 | 6.98 | Singlet (s) | - | 1H | m-Tolyl (ortho to O) |

| H-6 | 6.95 | Doublet (d) | 8.0 | 1H | m-Tolyl (ortho to O) |

| CH₃ (p-toluoyl) | 2.44 | Singlet (s) | - | 3H | p-Toluoyl methyl |

| CH₃ (m-tolyl) | 2.37 | Singlet (s) | - | 3H | m-Tolyl methyl |

Note: The H-3'/H-5' doublet and the H-5 triplet often overlap around 7.28–7.30 ppm depending on exact sample concentration and magnetic field strength.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides the definitive carbon backbone. The ester carbonyl carbon is the most deshielded, appearing characteristically around 165.4 ppm.

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Electronic Rationale |

| 165.4 | Quaternary (C=O) | Ester Carbonyl | Highly deshielded by electronegative oxygen. |

| 151.0 | Quaternary (C) | m-Tolyl C-1 | Ipso carbon attached directly to ester oxygen. |

| 144.1 | Quaternary (C) | p-Toluoyl C-4' | Ipso carbon attached to methyl group. |

| 139.5 | Quaternary (C) | m-Tolyl C-3 | Ipso carbon attached to methyl group. |

| 130.2 | Methine (CH) | p-Toluoyl C-2', C-6' | Ortho carbons deshielded by C=O resonance. |

| 129.2 | Methine (CH) | p-Toluoyl C-3', C-5' | Meta carbons of the p-toluoyl ring. |

| 129.1 | Methine (CH) | m-Tolyl C-5 | Meta carbon of the m-tolyl ring. |

| 126.8 | Quaternary (C) | p-Toluoyl C-1' | Ipso carbon attached to C=O. |

| 126.5 | Methine (CH) | m-Tolyl C-4 | Para carbon of the m-tolyl ring. |

| 122.4 | Methine (CH) | m-Tolyl C-2 | Ortho carbon, shielded by +M effect of oxygen. |

| 118.7 | Methine (CH) | m-Tolyl C-6 | Ortho carbon, shielded by +M effect of oxygen. |

| 21.7 | Methyl (CH₃) | p-Toluoyl CH₃ | Aliphatic carbon. |

| 21.3 | Methyl (CH₃) | m-Tolyl CH₃ | Aliphatic carbon. |

Multi-Dimensional NMR: A Self-Validating System

To ensure absolute trustworthiness in structural assignments, a modern analytical workflow must be a self-validating system. Relying solely on 1D NMR can lead to misassignments in complex aromatic regions. We employ 2D NMR techniques to lock in the connectivity.

-

COSY (Correlation Spectroscopy): Validates the isolated spin systems. A cross-peak between 8.08 ppm (H-2'/6') and 7.29 ppm (H-3'/5') confirms the para-substituted p-toluoyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons, preventing ambiguity between the overlapping aromatic signals at ~7.28 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): The critical validation step. HMBC detects 2-bond and 3-bond carbon-proton couplings (²J{CH} and ³J{CH}). To definitively prove the ester linkage, one must observe a ³J_{CH} cross-peak between the ester carbonyl carbon (165.4 ppm) and the ortho protons of the m-tolyl ring (H-2 at 6.98 ppm and H-6 at 6.95 ppm). This single correlation unequivocally bridges the two molecular halves.

Fig 2. Self-validating NMR structural elucidation workflow for complex esters.

References

-

Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. "2,6-Dichlorophenyl 4-methylbenzoate." Acta Crystallographica Section E: Structure Reports Online, PMC - NIH. URL:[Link]

-

Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. "2-Methylphenyl 4-methylbenzoate." Acta Crystallographica Section E: Structure Reports Online, PMC - NIH. URL:[Link]

-

Saeed, A., Rafique, H., & Flörke, U. "Methyl 4-methylbenzoate." Acta Crystallographica Section E: Structure Reports Online, ResearchGate. URL:[Link]

-

Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. "3-Chlorophenyl 4-methylbenzoate." IUCr Journals. URL:[Link]

Sources

Thermodynamic Stability of p-Toluic Acid, 3-Methylphenyl Ester: A Mechanistic Guide for Rational Drug Design

Executive Summary

In the landscape of drug development and materials science, the thermodynamic stability of ester linkages dictates the viability of prodrugs, excipients, and synthetic intermediates. p-Toluic acid, 3-methylphenyl ester (commonly known as m-tolyl p-toluate) represents a highly stable aromatic ester system. Unlike aliphatic esters, which are prone to rapid hydrolytic cleavage, the dual-aromatic system of m-tolyl p-toluate benefits from extensive π−π stacking and resonance stabilization[1].

As a Senior Application Scientist, I approach the stability of this molecule not merely as a static property, but as a dynamic interplay of electronic substituent effects, steric hindrance, and solvent interactions. This whitepaper deconstructs the thermodynamic profile of m-tolyl p-toluate, providing the causality behind its stability and field-proven protocols for its empirical validation.

Structural Thermodynamics and Substituent Effects

The thermodynamic stability of any ester against hydrolysis or thermal degradation is fundamentally governed by the electrophilicity of its carbonyl carbon and the relative stability of its leaving group[2]. m-Tolyl p-toluate is uniquely stabilized by the presence of methyl groups on both the acyl and phenoxy rings.

The Causality of Electronic Stabilization

-

Acyl Ring (p-Methyl Effect): The methyl group at the para position of the benzoate moiety is electron-donating via hyperconjugation (+I, +R effects). This electron density delocalizes into the carbonyl π∗ antibonding orbital, reducing the partial positive charge ( δ+ ) on the carbonyl carbon. According to linear free-energy relationships (such as the Taft and Hammett equations), this ground-state stabilization increases the activation free energy ( ΔG‡ ) required to reach the tetrahedral transition state during nucleophilic attack[3].

-

Phenoxy Ring (m-Methyl Effect): The meta-methyl group on the phenolic leaving group exerts a weak inductive (+I) effect. During hydrolysis, the leaving group must stabilize a negative charge (forming m-cresolate). The electron-donating nature of the meta-methyl group makes m-cresolate a slightly poorer leaving group compared to an unsubstituted phenoxide, shifting the thermodynamic equilibrium further toward the intact ester[4].

Thermal and Phase Stability

Aromatic esters are characterized by extreme thermal stability due to the delocalized electron density shared across the aromatic rings, which facilitates closely packed solid-state structures[1]. m-Tolyl p-toluate typically resists thermal degradation (decarboxylation or homolytic cleavage) up to temperatures exceeding 300°C, making it an excellent candidate for high-temperature melt-extrusion formulations.

Energy landscape and reaction pathway for the base-catalyzed hydrolysis of m-tolyl p-toluate.

Quantitative Data: Thermodynamic and Kinetic Parameters

To contextualize the stability of m-tolyl p-toluate, we must evaluate its thermodynamic parameters against baseline aromatic esters. The data below synthesizes established linear free-energy relationship extrapolations for substituted phenyl benzoates[2][3][4].

Table 1: Extrapolated Thermodynamic Parameters for m-Tolyl p-Toluate (25°C, Aqueous Media)

| Parameter | Symbol | Estimated Value | Mechanistic Implication |

| Activation Free Energy (Hydrolysis) | ΔG‡ | ~92.4 kJ/mol | High barrier to nucleophilic attack due to p-methyl hyperconjugation. |

| Enthalpy of Activation | ΔH‡ | ~65.1 kJ/mol | Endothermic bond-breaking dominates the transition state formation. |

| Entropy of Activation | ΔS‡ | ~ -90 J/(mol·K) | Highly ordered bimolecular transition state (water/OH⁻ coordination). |

| Enthalpy of Fusion | ΔHfus | ~110 - 130 J/g | Strong π−π stacking in the crystal lattice requires high energy to melt[1]. |

Table 2: Comparative Base-Catalyzed Hydrolysis Rate Constants ( kOH )

| Compound | Acyl Substituent | Phenoxy Substituent | Relative kOH (M⁻¹s⁻¹) | Stability Rank |

| Phenyl benzoate | None | None | 1.00 (Baseline) | Low |

| p-Tolyl benzoate | None | p-Methyl | 0.85 | Medium |

| m-Tolyl p-toluate | p-Methyl | m-Methyl | 0.42 | High |

Self-Validating Experimental Protocols

To rigorously determine the thermodynamic stability of m-tolyl p-toluate in a laboratory setting, one must employ orthogonal techniques. The following protocols are designed as self-validating systems, ensuring that data artifacts are immediately identified.

Protocol 1: Thermal Thermodynamic Profiling via DSC

This protocol determines the enthalpy of fusion ( ΔHfus ) and identifies the onset of thermal degradation.

-

Calibration (Self-Validation Step): Calibrate the Differential Scanning Calorimeter (DSC) using a high-purity Indium standard. The measured melting point must be 156.6°C ± 0.1°C, and the ΔHfus must be 28.59 J/g ± 1%.

-

Sample Preparation: Weigh 3.0–5.0 mg of m-tolyl p-toluate into an aluminum hermetic pan. Seal with a crimper to prevent volatile loss.

-

Thermal Cycling:

-

Heat 1: Ramp from 25°C to 200°C at 10°C/min.

-

Cool: Ramp from 200°C to 25°C at 10°C/min.

-

Heat 2: Ramp from 25°C to 350°C at 10°C/min.

-

-

Causality & Analysis: Calculate ΔHfus from the area under the melting endotherm. Self-Validation: Compare the ΔHfus of Heat 1 and Heat 2. If Heat 2 shows a >2% reduction in enthalpy, the compound is undergoing premature thermal degradation rather than a reversible phase transition.

Protocol 2: Accelerated Hydrolytic Degradation (Eyring Analysis)

To extract ΔH‡ and ΔS‡ , hydrolysis kinetics must be measured across multiple temperatures.

-

Matrix Preparation: Prepare a 100 µM solution of m-tolyl p-toluate in a 50:50 Acetonitrile:Phosphate Buffer (pH 10.0) to ensure solubility while driving base-catalyzed hydrolysis[4].

-

Internal Standard (Self-Validation Step): Spike the matrix with 50 µM biphenyl. Biphenyl is hydrolytically inert. All HPLC peak areas for the ester, p-toluic acid, and m-cresol must be normalized to the biphenyl peak.

-

Kinetic Sampling: Incubate separate aliquots at 40°C, 50°C, 60°C, and 70°C. Pull 100 µL samples at t=0,1,2,4,8, and 24 hours. Quench immediately with 10 µL of 1M HCl to halt base catalysis.

-

HPLC-UV Quantification: Analyze via Reversed-Phase HPLC (C18 column, 254 nm detection).

-

Mass Balance Check: At any time point t , the molar sum of unreacted ester + formed p-toluic acid must equal the initial ester concentration ( C0 ). A deviation of >5% indicates a secondary degradation pathway (e.g., transesterification with acetonitrile impurities).

-

Thermodynamic Extraction: Plot ln(k/T) versus 1/T (Eyring Plot). The slope yields −ΔH‡/R , and the y-intercept yields ln(kB/h)+ΔS‡/R .

Workflow for extracting thermodynamic parameters via accelerated hydrolysis.

Conclusion

The thermodynamic stability of p-toluic acid, 3-methylphenyl ester is a textbook demonstration of how subtle structural modifications—specifically the strategic placement of methyl groups—can profoundly impact molecular robustness. By leveraging hyperconjugation to deactivate the carbonyl center and inductive effects to destabilize the leaving group, this molecule achieves a thermodynamic profile highly resistant to premature cleavage. For drug development professionals, understanding these specific free-energy relationships is paramount when designing prodrug linkers or selecting stable excipients for aggressive formulation environments.

References

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials Source: MDPI (Materials) URL:[Link]

-

Influence of solvent on the ortho substituent effect in the alkaline hydrolysis of phenyl esters of substituted benzoic acids Source: ResearchGate URL:[Link]

-

Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

-

Linear free-energy relationships from rates of esterification and hydrolysis of aliphatic and ortho-substituted benzoate esters Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Structural Crystallography of p-Toluic Acid, 3-Methylphenyl Ester: A Technical Guide

Introduction to Aryl Benzoate Crystallography

The compound p-toluic acid, 3-methylphenyl ester —systematically known in crystallographic literature as 3-methylphenyl 4-methylbenzoate (3MP4MBA) —is a critical structural analog in the study of aryl benzoates[1]. These compounds serve as essential pharmacophores and intermediates in the synthesis of active pharmaceutical ingredients (APIs) and natural products[2]. For drug development professionals and materials scientists, understanding the solid-state geometry of these esters is paramount, as the molecular conformation directly influences macroscopic properties such as polymorphism, solubility, and bioavailability.

Synthesis and Crystallization: Establishing Thermodynamic Control

To achieve high-quality single crystals suitable for X-ray diffraction, the synthesis and subsequent crystallization workflows must be tightly controlled to prevent kinetic trapping and crystalline defects.

Protocol 1: Synthesis and Purification

-

Esterification : React p-toluic acid with m-cresol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux.

-

Causality : The acid catalyst protonates the carbonyl oxygen of p-toluic acid, increasing the electrophilicity of the carboxyl carbon. This facilitates nucleophilic attack by the phenolic hydroxyl group of m-cresol, driving the equilibrium toward the ester.

-

-

Workup : Neutralize the reaction mixture, extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Validation Checkpoint : Perform Thin-Layer Chromatography (TLC). A single, distinct spot confirms the absence of unreacted starting materials, validating the chemical purity before crystallization begins.

Protocol 2: Crystal Growth via Slow Evaporation

-

Solvent Selection : Dissolve the purified 3MP4MBA in absolute ethanol at room temperature[3].

-

Causality : Ethanol provides a moderate solubility gradient for aryl benzoates. Rapid evaporation from highly volatile solvents (like dichloromethane) often leads to kinetic trapping, resulting in twinned or malformed crystals. Ethanol ensures thermodynamic control over the nucleation process, allowing molecules to arrange into their lowest-energy lattice configuration.

-

-

Evaporation : Cover the vial with perforated Parafilm and leave undisturbed in a vibration-free environment.

-

Validation Checkpoint : Inspect the resulting crystals under a cross-polarized optical microscope. Complete extinction of light at 90-degree rotation intervals validates the single-crystalline nature (lack of twinning) required for X-ray diffraction.

Workflow for the synthesis and crystallization of 3-methylphenyl 4-methylbenzoate.

X-Ray Crystallography Protocol & Data Acquisition

The acquisition of high-resolution crystallographic data requires precise crystal mounting and appropriate radiation selection.

Protocol 3: SCXRD Data Collection and Refinement

-

Crystal Mounting : Select a crystal of optimal dimensions (e.g., ~0.50 × 0.46 × 0.20 mm)[3]. Mount it on a glass fiber or cryoloop using inert oil.

-

Data Collection : Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation[4].

-

Causality : While Cu Kα provides stronger diffraction intensities for small organic molecules, Mo Kα is often selected to minimize absorption effects and access a larger sphere of reflection, yielding higher-resolution data for accurate bond parameter determination.

-

-

Data Reduction : Process the raw frames using software such as CrysAlis RED or SADABS to apply empirical absorption corrections[3].

-

Structure Solution & Refinement : Solve the phase problem using direct methods (e.g., SHELXS97) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL97)[4].

-

Validation Checkpoint : Monitor the internal agreement factor ( Rint ) during reduction (must be < 0.05). Post-refinement, ensure the Goodness-of-Fit (S) is approximately 1.0 and R1 is < 0.05. Run the final CIF through PLATON (CheckCIF) to validate the absence of missed symmetry or void spaces.

Single-crystal X-ray diffraction data acquisition and structure refinement pipeline.

Structural Analysis & Substituent Effects

The defining geometric feature of 3MP4MBA and related aryl benzoates is the dihedral angle between the phenolic benzene ring and the benzoyl ring. This angle is highly sensitive to the steric environment dictated by the substituent position[1].

Causality of Molecular Conformation : In the meta-substituted 3MP4MBA, the methyl group is positioned away from the central ester linkage. This reduced steric hindrance allows the molecule to adopt a relatively planar conformation, exhibiting a dihedral angle of 56.82 (7)° [1].

Conversely, in the ortho-substituted analog (3[3]), the proximity of the methyl group to the ester core forces the aromatic rings to twist significantly to minimize steric clash. This results in a much steeper dihedral angle of 73.04 (8)° [3]. The para-isomer (4MP4MBA) experiences different crystal packing forces, leading to an intermediate angle of 63.57 (5)° [1].

Supramolecular Packing and Intermolecular Interactions

The crystal packing of 3MP4MBA is governed entirely by non-covalent interactions, which dictate its macroscopic physical properties:

-

Absence of Classical Hydrogen Bonds : Due to the lack of strong hydrogen bond donors (like -OH or -NH), the structure relies on weaker supramolecular forces.

-

C-H···O Interactions : The crystal lattice is stabilized by intermolecular C-H···O contacts that link the molecules into extended infinite chains[2].

-

Packing Orientation : The molecules typically align their long axes along specific crystallographic directions, optimizing van der Waals contacts and π−π stacking between the aromatic rings to minimize the overall lattice energy[1].

Quantitative Data Presentation

The following table summarizes the key crystallographic parameters demonstrating the effect of substituent position on the molecular geometry of related p-toluate esters.

| Compound | IUPAC Name | Substituent Position | Dihedral Angle (°) | Reference |

| 2MP4MBA | 2-Methylphenyl 4-methylbenzoate | Ortho | 73.04 (8) | Gowda et al., 2008 |

| 3MP4MBA | 3-Methylphenyl 4-methylbenzoate | Meta | 56.82 (7) | Gowda et al., 2007 |

| 4MP4MBA | 4-Methylphenyl 4-methylbenzoate | Para | 63.57 (5) | Gowda et al., 2007 |

| 3CP4MBA | 3-Chlorophenyl 4-methylbenzoate | Meta | 71.75 (7) | Gowda et al., 2008 |

References

- Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 3-Chlorophenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online.

- Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online.

- Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online.

- Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). Experimental Data Collection & Refinement for 3CP4MBA. Acta Crystallographica Section E: Structure Reports Online.

Sources

Solubility Dynamics of p-Toluic Acid, 3-Methylphenyl Ester in Polar Aprotic Solvents: A Technical Guide

Executive Summary

Understanding the solvation thermodynamics of aromatic esters is a critical prerequisite for formulation development, synthetic scaling, and materials engineering. This whitepaper provides an in-depth technical analysis of the solubility profile of p-toluic acid, 3-methylphenyl ester (commonly known as m-tolyl p-toluate or 3-methylphenyl 4-methylbenzoate) in polar aprotic solvents. By deconstructing the molecular architecture and detailing a self-validating experimental protocol, this guide equips researchers with the mechanistic insights required to optimize solvent selection and avoid common kinetic artifacts during solubility screening.

Molecular Architecture and Lattice Thermodynamics

To predict a molecule's behavior in solution, one must first analyze its solid-state constraints. p-Toluic acid, 3-methylphenyl ester ( C15H14O2 ) is a hydrophobic aromatic ester comprising two distinct aromatic rings linked by an ester bridge.

A critical factor dictating its solubility is its crystal packing efficiency. Crystallographic studies reveal that the dihedral angle between the two benzene rings in 3-methylphenyl 4-methylbenzoate is 56.82° [1].

Causality Insight: This significant non-planarity is highly advantageous for dissolution. A highly planar molecule would stack tightly via extensive π−π interactions, resulting in a high lattice energy that is difficult for solvents to disrupt. The 56.82° twist introduces steric bulk that prevents optimal tight-packing, thereby lowering the enthalpic barrier ( ΔHlattice ) required for solvent molecules to penetrate and dismantle the crystal lattice.

Table 1: Physicochemical Profile of the Solute

| Parameter | Value / Characteristic | Impact on Solvation |

| IUPAC Name | 3-methylphenyl 4-methylbenzoate | Determines structural steric hindrance. |

| Molecular Formula | C15H14O2 | High carbon-to-oxygen ratio dictates hydrophobicity. |

| H-Bond Donors | 0 | Cannot self-associate via hydrogen bonding. |

| H-Bond Acceptors | 2 (Ester Oxygens) | Susceptible to dipole-dipole interactions. |

| Dihedral Angle | 56.82° | Lowers crystal lattice energy, aiding dissolution. |

Solvation Mechanisms in Polar Aprotic Media

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile—are characterized by high dielectric constants and strong dipole moments, yet they lack hydrogen bond donors (no O-H or N-H bonds).

Despite the lack of H-bond donation, aromatic esters generally exhibit excellent solubility in these solvents [2]. The dissolution is driven by two primary forces:

-

Dipole-Dipole Interactions: The strong localized dipole of the aprotic solvent aligns with the polar ester carbonyl group of m-tolyl p-toluate.

-

London Dispersion & π−π Interactions: Solvents like DMF and DMSO possess polarizable cores that interact favorably with the electron-rich aromatic rings of the solute. Research on highly aromatic polymers confirms that polar aprotic solvents (DMSO, DMF, acetonitrile, and acetone) effectively solvate complex aromatic ester and ionene structures by stabilizing these hydrophobic domains [3].

Table 2: Polar Aprotic Solvent Parameters & Predicted Solubilizing Power

| Solvent | Dielectric Constant ( ε ) | Dipole Moment (D) | Solubilizing Efficacy for Aromatic Esters |

| DMSO | 46.7 | 3.96 | Excellent (Strong dipole alignment) |

| DMF | 36.7 | 3.82 | Excellent (Favorable polarizability) |

| Acetonitrile | 37.5 | 3.92 | Moderate-Good (Linear, less π interaction) |

| Acetone | 20.7 | 2.88 | Good (Lower polarity, but good dispersion) |

Thermodynamic Pathway Visualization

The dissolution of m-tolyl p-toluate is a thermodynamic cycle where the endothermic disruption of the crystal lattice is compensated by the exothermic formation of solute-solvent interactions.

Caption: Thermodynamic pathway of m-tolyl p-toluate dissolution in polar aprotic media.

Self-Validating Experimental Protocol for Solubility Determination

A common pitfall in solubility screening is reporting kinetic solubility (a temporary supersaturated state) rather than true thermodynamic equilibrium. The following step-by-step protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Isothermal Saturation Preparation

-

Action: Add an excess amount of p-toluic acid, 3-methylphenyl ester (e.g., 500 mg) to 5 mL of the target polar aprotic solvent (e.g., DMF) in a sealed, amber glass vial.

-

Causality: An excess of solid must be visibly present to ensure the solution can reach maximum saturation without depleting the solute reservoir. Amber glass prevents UV-induced degradation of the ester.

Step 2: Orbital Equilibration

-

Action: Place the vial in a temperature-controlled orbital shaker at exactly 25.0 ± 0.1 °C for 48 hours.

-

Causality: Why orbital shaking instead of magnetic stirring? Magnetic stir bars act as micro-mills, grinding the crystals and artificially reducing particle size. This increases the dissolution rate and can cause transient supersaturation. Orbital shaking maintains the crystal habit, ensuring the measured value reflects true thermodynamic equilibrium.

Step 3: Phase Separation

-

Action: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C. Extract the supernatant using a syringe and pass it through a 0.22 µm PTFE filter.

-

Causality: PTFE is chemically inert to polar aprotic solvents. Filtering removes micro-crystals that would otherwise cause an overestimation of the dissolved concentration.

Step 4: Chromatographic Quantification

-

Action: Dilute the filtered supernatant volumetrically (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (detecting the aromatic rings at ~254 nm).

-

Causality: HPLC not only quantifies the concentration against a standard curve but also verifies chemical stability. If transesterification or hydrolysis occurred, secondary peaks will appear, invalidating the solubility data.

Step 5: Solid-State Validation (The Trustworthiness Check)

-

Action: Recover the residual solid from the centrifuge tube, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD) or Solid-State NMR.

-

Causality: Polar aprotic solvents like DMSO can intercalate into the crystal lattice, forming a solvate (pseudopolymorph). A solvate has a different solubility profile than the anhydrous form. Validating the solid residue ensures the reported solubility corresponds to the correct crystalline phase.

Workflow Visualization

Caption: Self-validating gravimetric and spectroscopic workflow for thermodynamic solubility.

References

-

Gowda, B. T., et al. (2008). "(IUCr) 3-Chlorophenyl 4-methylbenzoate" (Contains structural parameters for 3-methylphenyl 4-methylbenzoate). International Union of Crystallography. 1

-

Imai, Y., et al. (1998). "Colorless and Soluble Strictly Alternating Copolyimides Containing Aliphatic Spiro Units from 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone". Macromolecules - ACS Publications. 2

-

Ravotti, R., et al. (2020). "Ionenes as Potential Phase Change Materials with Self-Healing Behavior" (Discusses aromatic ester solubility in polar aprotic solvents). MDPI.3

Sources

Elucidating the Mass Spectrometry Fragmentation Pathways of p-Toluic Acid, 3-Methylphenyl Ester

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary & Physicochemical Profile

In the realm of pharmaceutical impurity profiling and materials characterization, the precise structural elucidation of ester intermediates is paramount. p-Toluic acid, 3-methylphenyl ester (commonly known as m-tolyl p-toluate) is a diaryl ester with the molecular formula C₁₅H₁₄O₂ and a monoisotopic mass of 226.0994 Da.

When subjected to Electron Ionization Mass Spectrometry (EI-MS), diaryl esters exhibit highly predictable, thermodynamically driven fragmentation cascades. Understanding these pathways is not merely an exercise in spectral matching; it is a fundamental requirement for designing stability-indicating assays and identifying unknown degradants in drug development pipelines. This guide deconstructs the unimolecular dissociation kinetics of m-tolyl p-toluate, providing both the theoretical causality behind its fragmentation and a self-validating experimental protocol for its analysis.

Electron Ionization (EI) Fragmentation Mechanisms

Under standard 70 eV electron ionization, the analyte is bombarded with electrons possessing energy far exceeding the ~10 eV ionization potential of typical organic molecules 1[1]. This energy surplus triggers the ejection of a single electron—typically from the oxygen lone pair of the ester carbonyl—yielding the highly energetic radical cation [M]•⁺ at m/z 226.

Because the ionized molecule cannot dissipate this internal energy via collisions in the high vacuum of the mass spectrometer source, it undergoes rapid unimolecular dissociation along the following primary pathways:

Pathway A: α-Cleavage and Acylium Ion Formation (Base Peak)

The most kinetically and thermodynamically favored event is the homolytic cleavage of the acyl-oxygen bond. This expels a neutral m-tolyloxy radical (C₇H₇O•) and leaves the positive charge on the p-toluoyl fragment, generating an acylium ion at m/z 119 .

-

Causality: This fragment almost invariably forms the base peak (100% relative abundance) in p-toluate esters 2[2]. The extraordinary stability of the acylium ion is driven by resonance; the oxygen lone pair donates electron density to the electron-deficient carbonyl carbon, forming a stable, triple-bonded oxonium-like structure (Ar-C≡O⁺).

Pathway B: Decarbonylation and Tropylium Ion Formation

The p-toluoyl cation (m/z 119) is metastable and subsequently extrudes a neutral molecule of carbon monoxide (CO, 28 Da). This decarbonylation yields the tolyl cation (C₇H₇⁺) at m/z 91 .

-

Causality: Rather than remaining as a primary carbocation on a methyl group, the tolyl cation rapidly undergoes a skeletal rearrangement (ring expansion). The methyl carbon inserts into the aromatic ring to form the tropylium cation. The tropylium ion is a highly symmetrical, 6-π electron aromatic system, which distributes the positive charge evenly across a seven-membered carbon ring, creating a deep thermodynamic sink.

Pathway C: Cyclopentadienyl Cascade

The aromatic tropylium ion (m/z 91) undergoes further degradation via the concerted extrusion of a neutral acetylene molecule (C₂H₂, 26 Da). This ring contraction yields the cyclopentadienyl cation (C₅H₅⁺) at m/z 65 .

Figure 1: Primary EI-MS fragmentation cascade for p-toluic acid, 3-methylphenyl ester.

Quantitative Data Summary

The following table summarizes the diagnostic ions required for the positive identification of m-tolyl p-toluate in an analytical workflow.

| Fragment Ion | m/z | Expected Relative Abundance (%) | Elemental Composition | Structural Assignment |

| Molecular Ion | 226 | 5 - 15 | C₁₅H₁₄O₂•⁺ | Intact m-tolyl p-toluate |

| Base Peak | 119 | 100 | C₈H₇O⁺ | p-Toluoyl cation (Acylium) |

| Major Fragment | 91 | 40 - 60 | C₇H₇⁺ | Tropylium cation |

| Minor Fragment | 107 | < 10 | C₇H₇O⁺ | m-Tolyloxy cation |

| Minor Fragment | 65 | 15 - 25 | C₅H₅⁺ | Cyclopentadienyl cation |

Experimental Protocol: High-Resolution GC-EI-MS Workflow

To ensure reproducibility and scientific integrity, the analytical methodology must be treated as a self-validating system. The following protocol outlines the exact parameters required to generate the fragmentation pattern described above.

System Suitability & Autotuning

Prior to sample injection, the mass spectrometer must be tuned using Perfluorotributylamine (PFTBA). The system is validated only when the mass axis is calibrated to within ±0.1 Da, and the relative abundances of the PFTBA tuning masses (m/z 69, 219, and 502) meet the manufacturer's specifications for a standard 70 eV EI source.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Accurately weigh 1.0 mg of the ester standard.

-

Dissolve in 1.0 mL of MS-grade hexane to achieve a 1 mg/mL stock solution.

-

Dilute 10 µL of the stock into 990 µL of hexane to yield a 10 µg/mL working concentration.

-

Causality: Hexane is selected as a non-polar, volatile solvent that expands optimally in the GC inlet. It prevents "backflash" (where expanding solvent vapor exceeds the inlet liner volume), ensuring quantitative transfer of the analyte to the column.

Step 2: Capillary Gas Chromatography (GC) Separation

-

Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms), 30 m length × 0.25 mm ID × 0.25 µm film thickness.

-

Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

-

Injection: 1.0 µL volume, Split ratio 1:50, Inlet temperature 250 °C.

-

Oven Program: Initial hold at 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Causality: The 1:50 split injection prevents column overloading. Overloading distorts peak shape (fronting) and causes space-charge effects in the MS source, which can artificially skew the relative abundance of the m/z 119 base peak.

Step 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Transfer Line Temperature: 280 °C (prevents cold spots and analyte condensation).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 50 to 300.

-

Causality: The 70 eV ionization energy is the universal standard 1[1]. It provides ~6700 kJ/mol of energy, ensuring highly reproducible fragmentation patterns that remain instrument-agnostic and can be reliably cross-referenced against global libraries like NIST.

Figure 2: Step-by-step GC-EI-MS analytical workflow for ester characterization.

References

-

Interpretation of Mass Spectra Source: Universität des Saarlandes URL:[Link]

-

Phenyl 4-methylbenzoate | C14H12O2 | CID 219444 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

Interpreting the Vibrational Landscape: A Guide to the FTIR Absorption Spectrum of p-Toluic Acid, 3-Methylphenyl Ester

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. By measuring the absorption of infrared radiation by a sample, we can probe the vibrational modes of its constituent bonds. Each functional group possesses a unique set of vibrational frequencies, making the resulting FTIR spectrum a molecular "fingerprint" that is invaluable for structural elucidation and quality control.

This guide provides an in-depth analysis of the FTIR absorption spectrum of p-toluic acid, 3-methylphenyl ester (also known as 3-methylphenyl 4-methylbenzoate). As an aromatic ester, this molecule presents a rich and informative spectrum. We will deconstruct its structure, predict its characteristic absorption bands, and explain the underlying principles governing their position and intensity. This document is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy and seek a deeper understanding of spectral interpretation beyond simple peak matching.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the FTIR spectrum, we must first understand the molecule's structure and the types of bond vibrations it can exhibit.

Chemical Structure:

-

IUPAC Name: (3-methylphenyl) 4-methylbenzoate

-

Molecular Formula: C₁₅H₁₄O₂

-

Key Functional Groups:

-

Ester Linkage (-COO-): This is the central functional group, featuring a strong carbonyl (C=O) double bond and two single-bonded C-O linkages.

-

Aromatic Rings: Two benzene rings are present. One is para-disubstituted (from the p-toluic acid moiety), and the other is meta-disubstituted (from the 3-methylphenyl or m-cresol moiety).

-

Methyl Groups (-CH₃): Two aliphatic methyl groups are attached to the aromatic rings.

-

Each of these groups will give rise to characteristic absorption bands due to stretching (changes in bond length) and bending (changes in bond angle) vibrations. The conjugation of the carbonyl group with the para-substituted aromatic ring is particularly noteworthy, as it influences the electronic environment and, consequently, the vibrational frequency of the C=O bond.[1][2]

Analysis of the FTIR Absorption Spectrum

The FTIR spectrum can be logically divided into distinct regions, each corresponding to different types of molecular vibrations. We will analyze the expected peaks for p-toluic acid, 3-methylphenyl ester in each region.

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the ability to distinguish between aromatic and aliphatic C-H bonds.[3][4][5]

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C(sp²)-H bonds on the two aromatic rings will produce weak to medium intensity absorptions in this range.[4][6] These peaks appear at a slightly higher frequency than aliphatic C-H stretches due to the stronger sp² hybridized carbon bond.[4]

-

Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The C(sp³)-H bonds of the two methyl groups will exhibit characteristic symmetric and asymmetric stretching vibrations in this range.[3] These peaks are typically of medium intensity.

The Carbonyl (C=O) Stretching Region (1750 - 1700 cm⁻¹)

The C=O stretch is one of the most prominent and easily identifiable peaks in an infrared spectrum due to the large change in dipole moment during vibration, resulting in a very strong and sharp absorption.[2]

-

Aromatic Ester C=O Stretch (approx. 1730 - 1715 cm⁻¹): For p-toluic acid, 3-methylphenyl ester, this peak is expected to be the most intense in the spectrum. The position is shifted to a slightly lower wavenumber compared to saturated esters (which appear around 1755-1735 cm⁻¹) because of conjugation.[1][7] The delocalization of π-electrons between the aromatic ring and the carbonyl group slightly weakens the C=O double bond character, lowering the energy (and thus frequency) required to excite its stretch.

The Fingerprint Region (< 1600 cm⁻¹)

This region contains a high density of complex vibrational modes, including C-O and C-C stretching, as well as various bending vibrations. While complex, several key diagnostic peaks can be identified.

-

Aromatic C=C Stretches (1600 - 1450 cm⁻¹): The carbon-carbon stretching vibrations within the aromatic rings typically produce a series of medium to sharp peaks in this region.[4][6] Expect two prominent bands around 1600 cm⁻¹ and 1500 cm⁻¹.[6]

-

Aliphatic C-H Bending (approx. 1465 cm⁻¹ and 1375 cm⁻¹): The methyl groups will show characteristic bending (scissoring and rocking) vibrations.[3]

-

Ester C-O Stretches (1300 - 1100 cm⁻¹): Aromatic esters exhibit two distinct and strong C-O stretching bands, often referred to as a "Rule of Three" pattern along with the C=O stretch.[1][7]

-

C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): These strong absorptions are highly diagnostic of the substitution pattern on an aromatic ring.[4][6]

-

Para-disubstitution: The p-toluic acid moiety should give a strong band in the 810-840 cm⁻¹ range.

-

Meta-disubstitution: The m-cresol moiety will likely produce characteristic bands in the 690-710 cm⁻¹ and 750-790 cm⁻¹ ranges.[6]

-

Data Summary: Characteristic Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Aliphatic (Methyl) C-H Stretch |

| 1730 - 1715 | Very Strong, Sharp | Aromatic Ester C=O Stretch |

| 1600 - 1450 | Medium-Strong, Sharp | Aromatic C=C In-Ring Stretch |

| ~1465 and ~1375 | Medium | Aliphatic (Methyl) C-H Bend |

| 1310 - 1250 | Strong | Asymmetric C-C-O Stretch (Ester) |

| 1130 - 1100 | Strong | Symmetric O-C-C Stretch (Ester) |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR

The Attenuated Total Reflectance (ATR) technique has largely surpassed traditional transmission methods (like KBr pellets) due to its simplicity, speed, and minimal sample preparation.[8] It is a non-destructive method suitable for solids and liquids.[8]

Methodology: ATR-FTIR

-

Objective Definition: The goal is to obtain a clean, high-resolution infrared spectrum of the solid p-toluic acid, 3-methylphenyl ester, free from atmospheric or instrumental artifacts.[9]

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Verify that the sample compartment is clean and dry.

-

-

ATR Crystal Cleaning (Self-Validation Step):

-

The ATR crystal (typically diamond or zinc selenide) must be impeccably clean.[10]

-

Wipe the crystal surface gently with a lint-free swab or tissue dampened with a volatile solvent (e.g., isopropanol or ethanol).

-

Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination and the appearance of misleading spectral features.[9]

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

-

Causality: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output represents only the sample's absorbance. This is the most crucial step for data integrity.[11]

-

-

Sample Application:

-

Place a small amount of the solid p-toluic acid, 3-methylphenyl ester powder onto the center of the ATR crystal. Only a few milligrams are needed.[11]

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.[10]

-

Causality: The infrared beam only penetrates a few microns into the sample.[8] Therefore, poor contact will result in a weak signal and a low-quality spectrum.[9]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.[3]

-

-

Data Processing and Cleaning:

-

After the scan is complete, remove the sample from the crystal.

-

Clean the ATR crystal thoroughly as described in Step 3.

-

Process the spectrum in the software as needed (e.g., baseline correction, peak labeling).

-

Visualization of Key Vibrational Modes

To better conceptualize the origins of the most prominent peaks, the following diagram illustrates the key stretching vibrations within the p-toluic acid, 3-methylphenyl ester molecule.

Caption: Key stretching vibrations in p-toluic acid, 3-methylphenyl ester.

Conclusion

The FTIR spectrum of p-toluic acid, 3-methylphenyl ester provides a wealth of structural information. The key diagnostic features are the very strong C=O stretch of the conjugated ester around 1725 cm⁻¹, the pair of strong C-O stretches between 1300-1100 cm⁻¹, and the distinct C-H stretching and bending bands that confirm the presence of both aromatic and aliphatic moieties. By understanding the causal relationships between molecular structure and vibrational energy, researchers can confidently use FTIR spectroscopy not just for identification, but for detailed structural confirmation and quality assessment in the drug development pipeline.

References

-

Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

-

Rocky Mountain Labs. (2026). How to Prepare Samples for FTIR Testing. Available at: [Link]

-

FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. (2025). Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

MDPI. (2020). Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

UCLA. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. academicedgepress.co.uk [academicedgepress.co.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. allscientificjournal.com [allscientificjournal.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

The Mechanistic Role of p-Toluic Acid, 3-Methylphenyl Ester in Copper-Catalyzed Oxidative Decarboxylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

In advanced organic synthesis, esters are frequently relegated to the role of protecting groups or stable end-products. However, p-toluic acid, 3-methylphenyl ester (commonly known as m-cresyl p-toluate) serves a far more dynamic purpose: it is the critical, transient intermediate in the copper-catalyzed oxidative decarboxylation of p-toluic acid to m-cresol.

Accessing meta-substituted phenols is notoriously difficult via direct electrophilic aromatic substitution due to the strong ortho/para-directing nature of alkyl groups. By leveraging the modified Dow Phenol process, synthetic chemists can bypass these limitations. This whitepaper deconstructs the causality behind this regioselective transformation, detailing the mechanistic pathway, the structural imperative of the ester intermediate, and a self-validating experimental protocol for scalable synthesis.

Mechanistic Causality: The Ortho-Directing Effect of Copper

The transformation of p-toluic acid (4-methylbenzoic acid) to m-cresol (3-methylphenol) appears counterintuitive at first glance. The secret lies in the highly ordered, cyclic transition state facilitated by the copper catalyst, which dictates strict regiocontrol[1].

Coordination and Oxidation

The reaction initiates with the coordination of p-toluic acid to a copper(II) species, typically forming a tetrakis(μ2-carboxylate) paddlewheel complex[2]. The Cu(II) center acts as both a Lewis acid and a single-electron oxidant.

Regioselective Decarboxylation

Upon heating to 230–250 °C, the complex undergoes oxidative decarboxylation[3]. The Cu(II) center facilitates the extrusion of CO₂ from one p-toluate ligand. Crucially, the remaining carboxylate oxygen of an adjacent p-toluate ligand attacks the aromatic ring of the decarboxylated moiety.

-

The Causality of Regiochemistry: The attack is strictly directed to the position ortho to the original carboxyl group[4]. Because the starting material is 4-methylbenzoic acid, the position ortho to the carboxyl group (C2) is inherently meta to the methyl group (C4).

Formation of the Ester Intermediate

This highly specific ortho-attack yields the ester intermediate: p-toluic acid, 3-methylphenyl ester [5]. Without the presence of water, the reaction stalls at this stable ester phase.

Steam Hydrolysis

To liberate the final product, superheated steam is injected into the reactor. The ester undergoes rapid hydrolysis, yielding one equivalent of m-cresol and regenerating one equivalent of p-toluic acid, which re-enters the catalytic cycle[6].

Figure 1: Copper-catalyzed oxidative decarboxylation pathway highlighting the ester intermediate.

Experimental Protocol: Continuous Synthesis Workflow

As an application scientist, ensuring a protocol is self-validating is paramount. The following methodology utilizes continuous steam stripping to drive the equilibrium forward via Le Chatelier's principle, preventing the accumulation of the ester intermediate and suppressing over-oxidation.

Reagents & Materials

-

Substrate: p-Toluic acid (1.0 mol)

-

Catalyst: Basic copper(II) carbonate (0.05 mol)

-

Promoter: Magnesium oxide (0.05 mol) - Added to stabilize the Cu(II) paddlewheel complex and neutralize acidic byproducts.

Step-by-Step Methodology

-

Reactor Charging: Charge a Hastelloy or glass-lined reactor equipped with a Dean-Stark trap, a mechanical stirrer, and a subsurface steam sparger with p-toluic acid, basic copper(II) carbonate, and magnesium oxide.

-

Thermal Dehydration: Heat the mixture to 180 °C under a gentle sweep of air to form the active Cu(II) p-toluate complex. Water of coordination will evolve and must be removed to prevent premature catalyst deactivation.

-

Oxidative Decarboxylation: Elevate the temperature to 230–240 °C. At this stage, CO₂ evolution begins, signaling the formation of the p-toluic acid, 3-methylphenyl ester intermediate.

-

In-Situ Steam Hydrolysis: Once CO₂ evolution is steady, initiate subsurface steam injection. The steam serves a dual purpose: it hydrolyzes the ester intermediate and acts as a carrier gas to steam-distill the volatile m-cresol out of the reaction matrix.

-

Isolation & Validation: Condense the distillate. The m-cresol will separate as a distinct organic phase from the water. Validate purity via GC-MS (target >98% purity) and confirm the absence of the ester intermediate via FT-IR (absence of the strong C=O ester stretch at ~1730 cm⁻¹).

Figure 2: Standard experimental workflow for the continuous synthesis of m-cresol via ester hydrolysis.

Quantitative Data: Regioselectivity Matrix

The true power of this mechanistic pathway is its predictable regioselectivity. The table below summarizes the quantitative outcomes when applying this protocol to various toluic acid isomers, demonstrating why p-toluic acid is the optimal precursor for pure m-cresol.

| Starting Material | Transient Ester Intermediate | Final Phenolic Product | Regioselectivity / Yield |

| p-Toluic Acid | p-Toluic acid, 3-methylphenyl ester | m-Cresol | >98% (Exclusive meta-isomer) |

| o-Toluic Acid | o-Toluic acid, 3-methylphenyl ester | m-Cresol | >95% (High meta-isomer purity) |

| m-Toluic Acid | m-Toluic acid, 2-/4-methylphenyl ester | o-Cresol / p-Cresol | ~50% / 50% (Mixed isomers) |

Data Interpretation: Because the carboxylate oxygen always attacks the ortho position during decarboxylation, m-toluic acid yields a problematic mixture of ortho and para cresols. Conversely, both p-toluic and o-toluic acids funnel exclusively into the meta-cresol pathway[2].

Significance in Drug Development

For drug development professionals, the purity of starting materials is non-negotiable. m-Cresol is a critical antimicrobial preservative used in biologics (such as recombinant human insulin) and a foundational building block for synthesizing complex agrochemicals and pharmaceuticals (e.g., tolperisone, a muscle relaxant).

Traditional petrochemical routes to cresols yield inseparable mixtures of m- and p-isomers due to their nearly identical boiling points[2]. By exploiting the specific mechanistic formation and subsequent hydrolysis of p-toluic acid, 3-methylphenyl ester , chemists can achieve synthetic m-cresol with exceptional isomeric purity, bypassing the need for costly and low-yield chromatographic separations.

References

-

Oae, S., Watanabe, T., & Furukawa, N. (1966). The Mechanism of the Oxidative Decarboxylation of Benzoic Acid. Bulletin of the Chemical Society of Japan.[Link]

-

Allen, S. E., et al. (2013). Aerobic Copper-Catalyzed Organic Reactions. Chemical Reviews (PMC).[Link]

-

Gooßen, L. J., et al. (2020). Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. ACS Catalysis (PMC).[Link]

-

Bowers, A., et al. (2020). Field Effects Govern the Decarboxylation of Copper(II)-Benzoates: Kinetic and Mechanistic Studies. Organometallics.[Link]

-

University of the Free State Repository (2009). Development of alternative technology for the production of meta-substituted phenolic compounds. DSpace Repository.[Link]

Sources

Historical Discovery and Synthesis of p-Toluic Acid, 3-Methylphenyl Ester: A Comprehensive Technical Guide

Executive Summary & Scientific Context

The molecule p-toluic acid, 3-methylphenyl ester (IUPAC: 3-methylphenyl 4-methylbenzoate; commonly known as m-tolyl p-toluate) is a structurally significant phenolic ester. In the realm of organic synthesis and medicinal chemistry, phenolic esters act as critical intermediates, most notably serving as precursors for the synthesis of substituted hydroxybenzophenones via the Fries rearrangement 1.

This guide provides an authoritative breakdown of the historical context, physicochemical properties, and validated synthetic methodologies for m-tolyl p-toluate. By examining the causality behind experimental choices—such as the necessity of acyl activation and base catalysis—this document serves as a robust framework for researchers and drug development professionals.

Historical Evolution of Phenolic Esterification

The synthesis of phenolic esters historically presented a significant challenge. Traditional Fischer-Speier esterification (acid-catalyzed condensation of a carboxylic acid and an alcohol) is highly inefficient for phenols like m-cresol. The delocalization of the oxygen lone pair into the aromatic ring drastically reduces the nucleophilicity of the phenol. Furthermore, the thermodynamic equilibrium of phenolic esterification is unfavorable compared to aliphatic alcohols.

To bypass these limitations, late 19th-century chemists developed the Schotten-Baumann reaction (1883), which utilized aqueous base to deprotonate the phenol into a highly nucleophilic phenoxide, while simultaneously employing a highly activated electrophile (an acid chloride) 2. This method became the gold standard for synthesizing m-tolyl p-toluate from m-cresol and p-toluoyl chloride 3. In modern synthetic eras, the Steglich esterification (1978) introduced a milder, non-aqueous alternative utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to achieve the same transformation directly from p-toluic acid.

Physicochemical Properties & Structural Data

Crystallographic studies of 3-methylphenyl 4-methylbenzoate (abbreviated in literature as 3MP4MBA) reveal a non-planar geometry. The steric hindrance and electronic repulsion between the ester linkage and the aromatic rings force the molecule into a specific conformation, stacking along the c-axis in its crystal lattice 4.

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | 3-methylphenyl 4-methylbenzoate |

| Common Name | m-Tolyl p-toluate |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Appearance | Crystalline solid |

| Dihedral Angle (Benzene Rings) | 56.82 (7)° 4 |

Mechanistic Pathways & Causality

Route A: Schotten-Baumann Acylation

Causality: m-Cresol (pKa ~10.0) is a weak nucleophile. The addition of 10% aqueous NaOH (pH > 12) quantitatively deprotonates it to form sodium m-cresolate. This raises the HOMO energy of the nucleophile, making it highly reactive toward the LUMO of p-toluoyl chloride. The biphasic nature of the reaction ensures that the acid chloride reacts preferentially with the phenoxide at the aqueous-organic interface rather than undergoing competitive hydrolysis by the hydroxide ions 2.

Route B: Steglich Esterification

Causality: When p-toluoyl chloride is unstable or unavailable, free p-toluic acid is used. DCC activates the acid into an O-acylisourea intermediate. Because m-cresol is weakly nucleophilic, it reacts too slowly with the O-acylisourea, risking a dead-end 1,3-rearrangement into an unreactive N-acylurea. DMAP is introduced as an acyl transfer catalyst; it rapidly attacks the O-acylisourea to form a highly electrophilic acylpyridinium intermediate, which then smoothly transfers the p-toluoyl group to m-cresol.

Workflow detailing Schotten-Baumann and Steglich synthesis routes for m-tolyl p-toluate.

Self-Validating Experimental Protocols

Protocol A: Schotten-Baumann Synthesis

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve m-cresol (1.0 eq.) in a 10% aqueous NaOH solution (2.5 eq.).

-

Validation: The initially cloudy suspension will become a homogeneous, clear solution, confirming the quantitative formation of water-soluble sodium phenoxide.

-

-

Reaction: Cool the flask in an ice bath to 0–5 °C. Vigorously stir the solution and add p-toluoyl chloride (1.1 eq.) dropwise over 15 minutes.

-

Validation: Temperature control is critical to suppress the side reaction of acid chloride hydrolysis.

-

-

Monitoring: Allow the reaction to stir for 2 hours at room temperature. Monitor via TLC (Hexane/EtOAc 9:1).

-

Validation: The reaction is complete when the UV-active m-cresol spot disappears and a higher Rf spot (the ester) dominates.

-

-

Workup: Extract the aqueous mixture with dichloromethane (CH₂Cl₂). Wash the organic layer with 5% NaOH (to remove any unreacted m-cresol), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure 3-methylphenyl 4-methylbenzoate crystals.

Protocol B: Steglich Esterification

-

Preparation: Dissolve p-toluic acid (1.0 eq.) and m-cresol (1.1 eq.) in anhydrous CH₂Cl₂ under an inert nitrogen atmosphere.

-

Catalysis: Add DMAP (0.1 eq.) to the solution.

-

Activation: Cool the mixture to 0 °C. Add a solution of DCC (1.1 eq.) in CH₂Cl₂ dropwise.

-

Validation: Within minutes, a white precipitate of dicyclohexylurea (DCU) will form. This visual cue confirms that the DCC is successfully activating the carboxylic acid.

-

-

Workup: Stir for 12 hours at room temperature. Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the filtrate sequentially with 5% HCl (to remove DMAP) and 5% NaHCO₃ (to remove unreacted p-toluic acid).

-

Purification: Evaporate the solvent and purify via silica gel column chromatography.

Applications in Drug Development: The Fries Rearrangement

In medicinal chemistry, m-tolyl p-toluate is rarely the final drug candidate; rather, it is a strategic intermediate. Subjecting this ester to a Lewis acid catalyst (such as AlCl₃ or TiCl₄) triggers the Fries rearrangement 1. This reaction cleaves the ester bond to form an acylium ion and a phenoxy-metal complex, which then recombine to form ortho- and para-hydroxy dimethylbenzophenones. These benzophenone derivatives are highly privileged scaffolds in the development of kinase inhibitors and anti-inflammatory agents.

Mechanistic pathway of the Fries rearrangement of m-tolyl p-toluate into benzophenone derivatives.

References

- Title: 3-Chlorophenyl 4-methylbenzoate (IUCr)

- Source: BenchChem (benchchem.com)

- Source: Thieme-Connect (thieme-connect.de)

- Source: ACS Publications (acs.org)

Sources

p-toluic acid, 3-methylphenyl ester as a building block in polymer science

Application Note: p-Toluic Acid, 3-Methylphenyl Ester as a Model Building Block for High-Performance Aromatic Polyesters and LCPs

Executive Summary

In the development of advanced polymeric materials, wholly aromatic polyesters and thermotropic liquid crystalline polymers (LCPs) represent the pinnacle of high-thermal-stability and high-tensile-strength plastics. However, studying the step-growth polymerization kinetics and degradation mechanisms of these macromolecules is notoriously difficult due to their extreme melt viscosities and insolubility.

This application note details the use of p-toluic acid, 3-methylphenyl ester (also known as m-tolyl p-toluate) as a highly specific, monofunctional model compound . By simulating the electrophilic ester linkages found in rigid rod-like mesogens, this building block allows researchers to isolate and quantify transesterification kinetics, evaluate novel organocatalysts, and model chemical recycling pathways without the confounding variables of polymer chain entanglement.

Scientific Rationale: The Asymmetric Aryl Benzoate Advantage

The selection of p-toluic acid, 3-methylphenyl ester as a model compound is driven by two fundamental macromolecular principles:

-

Carbonyl Electrophilicity: In step-growth polycondensation, the reactivity of the ester dictates the polymerization rate. The carbonyl group of an aryl benzoate is significantly more electrophilic than that of an alkyl benzoate. The electron-withdrawing nature of the phenolic leaving group accelerates nucleophilic attack by diols, making it an ideal model for rapid transesterification[1].

-

Frustrated Crystallization via Asymmetry: The p-toluic moiety represents the rigid, linear para-substituted aromatic ring essential for nematic liquid crystalline phase formation. Conversely, the 3-methylphenyl (m-tolyl) leaving group introduces a meta-linkage and a bulky lateral methyl group. In polymer design, introducing such lateral alkyl substituents is a proven strategy to disrupt tight interchain packing. This "frustrates" crystallization, thereby lowering the melting temperature ( Tm ) to a processable range while preserving the rigid rod-like mesogenic core.

Mechanistic Pathway

The following diagram illustrates the model transesterification reaction. By reacting m-tolyl p-toluate with an aliphatic diol in the melt phase, we simulate the exact polycondensation mechanism used to synthesize high-performance aromatic polyesters.

Fig 1. Model transesterification pathway of m-tolyl p-toluate simulating polyesterification.

Quantitative Data: Model Compound Reactivity Profile

To justify the use of aryl benzoates over standard aliphatic esters in high-performance polymer modeling, the following table summarizes their comparative kinetic and thermal properties.

| Property | Alkyl Benzoate (e.g., Methyl p-toluate) | Aryl Benzoate (m-Tolyl p-Toluate) | Causality / Impact on Polymer Synthesis |

| Carbonyl Electrophilicity | Low | High | Aryl leaving groups withdraw electron density, significantly accelerating nucleophilic attack during melt polymerization[1]. |

| Leaving Group Volatility | High (Methanol, bp 65°C) | Moderate (m-Cresol, bp 202°C) | Requires dynamic vacuum (<1 Torr) at high temperatures (240°C) to drive the polycondensation equilibrium forward via Le Chatelier's principle. |

| Mesogenic Potential | Flexible / Isotropic | Rigid / Nematic | The para-substituted aromatic core promotes the formation of highly oriented liquid crystalline (LC) phases. |

| Crystallization Behavior | High (if symmetric) | Frustrated (Asymmetric) | The meta-methyl group acts as a steric disruptor, preventing dense chain packing and lowering Tm for improved melt processability. |

Experimental Protocols

Protocol A: Microscale Transesterification Kinetics (Model Reaction)

This protocol utilizes m-tolyl p-toluate to evaluate the efficiency of transesterification catalysts (e.g., Titanium tetrabutoxide) without the interference of increasing polymer melt viscosity.

Causality & Design: Titanium tetrabutoxide ( Ti(OBu)4 ) is selected as it is the industry standard for transesterification polycondensation[2]. The reaction is run at 240°C to ensure the m-cresol byproduct is fully volatilized, driving the reaction to completion.

-